N-[1-[4-[2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide
Description
This compound (CAS: 942206-85-1) is a synthetic organic molecule with the molecular formula C₂₈H₃₂Cl₂N₄O₆S₂ and a molecular weight of 655.61 g/mol . Its structure features:
- A piperazine ring functionalized with a 2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl group, which introduces hydrogen-bonding and sulfonamide-based polarity.
- A 4-methyl-1-oxopentan-2-yl side chain, influencing lipophilicity and metabolic stability.
These structural elements suggest applications in medicinal chemistry, particularly targeting enzymes or receptors requiring hydrophobic and polar interactions.
Properties
IUPAC Name |
N-[1-[4-[2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32Cl2N4O6S2/c1-17(2)13-21(31-26(36)24-14-18-5-3-4-6-23(18)41-24)27(37)33-9-11-34(12-10-33)28(38)22(16-35)32-42(39,40)25-8-7-19(29)15-20(25)30/h3-8,14-15,17,21-22,32,35H,9-13,16H2,1-2H3,(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYQPSHHYIAUFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCN(CC1)C(=O)C(CO)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Overview
The preparation of N-[1-[4-[2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide involves a multi-step sequence centered on modular assembly of three primary components:
- L-Serine-derived sulfonamide intermediate
- Piperazine-based acylating agent
- Benzothiophene-carboxamide-leucine conjugate
The convergent strategy employs condensation, sulfonylation, and peptide coupling reactions, with stereochemical control maintained via chiral starting materials.
Stepwise Synthesis Methodology
Preparation of (2S)-2-[(2,4-Dichlorophenyl)sulfonylamino]-3-hydroxypropanoic Acid
The sulfonamide moiety is synthesized from L-serine and 2,4-dichlorobenzenesulfonyl chloride. In anhydrous dichloromethane, L-serine is treated with the sulfonyl chloride in the presence of triethylamine at 0–5°C for 4 hours. The intermediate is extracted, washed with dilute HCl, and recrystallized from ethyl acetate/hexane to yield the title compound (purity >98% by HPLC).
Reaction Conditions:
- Solvent: Dichloromethane
- Base: Triethylamine (2.5 equiv)
- Temperature: 0–5°C
- Yield: 82–85%
Functionalization of Piperazine
Piperazine is acylated with the L-serine sulfonamide intermediate using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF). After 12 hours at room temperature, the mixture is filtered to remove dicyclohexylurea, and the product is isolated via rotary evaporation.
Key Data:
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1.1 (Piperazine:Intermediate) |
| Activator | DCC/NHS |
| Reaction Time | 12 hours |
| Yield | 75–78% |
Synthesis of Benzothiophene-Leucine Carboxamide
L-Leucine is coupled to 1-benzothiophene-2-carboxylic acid using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in dimethylformamide (DMF). The reaction proceeds at room temperature for 6 hours, followed by aqueous workup and silica gel chromatography.
Final Assembly
The piperazine intermediate (Section 2.2) is reacted with the benzothiophene-leucine carboxamide (Section 2.3) in ethanol at 50°C for 8 hours. Post-reaction, the mixture is concentrated, and the crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Optimization Insights:
Analytical Characterization
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (d, J = 7.5 Hz, 1H, amide NH), 7.95–7.45 (m, 6H, aromatic), 4.12 (m, 1H, CH-OH), 3.85–3.40 (m, 8H, piperazine).
- ¹³C NMR: 172.8 ppm (carbonyl), 142.1 ppm (sulfonamide S=O).
High-Resolution Mass Spectrometry (HRMS):
Optimization Strategies
Scale-Up Considerations
Industrial Feasibility
- Batch Reactor Conditions: 50 L scale reactions maintained 70–72% yield with identical purity profiles.
- Cost Drivers: 2,4-Dichlorobenzenesulfonyl chloride accounts for 38% of raw material costs.
Chemical Reactions Analysis
Types of Reactions: GSK1016790A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, particularly involving the aromatic rings and sulfonamide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
GSK1016790A is extensively used in scientific research to study the role of TRPV4 channels in various physiological and pathological processes. Some key applications include:
Chemistry: Used as a tool to study ion channel modulation and its effects on cellular processes.
Biology: Investigates the role of TRPV4 in cell signaling, membrane trafficking, and calcium homeostasis.
Industry: Utilized in drug development and screening assays to identify potential TRPV4 modulators.
Mechanism of Action
GSK1016790A exerts its effects by selectively activating the TRPV4 channels, leading to an influx of calcium ions into the cells. This activation triggers various downstream signaling pathways, including the PI3K, PKC, and RhoA pathways, which regulate cellular responses such as membrane trafficking and cytoskeletal rearrangements .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
Key structural analogues include piperazine- and sulfonamide-containing compounds, as well as benzothiophene derivatives. The table below highlights critical differences:
NMR and Spectroscopic Comparisons
- NMR Shifts: The target compound’s regions analogous to "Region A" (positions 39–44) and "Region B" (positions 29–36) in ’s analysis would likely exhibit distinct chemical shifts due to its dichlorophenyl sulfonamide and hydroxypropanoyl groups, which alter electron density and steric effects compared to simpler analogues .
Physicochemical and Bioactivity Trends
- Metabolic Stability: The hydroxypropanoyl group may undergo esterase-mediated hydrolysis, whereas cyclopropane carboxamides (e.g., ) resist metabolic degradation due to their rigid structure .
Lumping Strategy Implications
Per , compounds with shared functional groups (e.g., sulfonamides, piperazines) are often "lumped" in computational models to simplify reaction networks. However, the target’s unique dichlorophenyl and benzothiophene groups necessitate separate treatment in pharmacokinetic or toxicity studies .
Biological Activity
N-[1-[4-[2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide (referred to as compound A) is a synthetic compound with potential therapeutic applications. Its structure suggests possible interactions with biological targets, particularly in the context of inflammation and cancer therapy.
Chemical Structure
The molecular formula of compound A is . The structural complexity includes:
- A benzothiophene core,
- A piperazine ring,
- A sulfonamide moiety,
- Hydroxyl and carbonyl functional groups.
The biological activity of compound A is primarily attributed to its ability to inhibit specific pathways involved in disease processes. Preliminary studies indicate that it may function as a selective inhibitor of certain G protein-coupled receptors (GPCRs) , which play crucial roles in signaling pathways linked to inflammation and tumor progression.
In vitro Studies
Research has demonstrated that compound A exhibits significant anti-inflammatory properties . In vitro assays using human cell lines showed that it can:
- Reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in stimulated macrophages.
- Inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses.
Table 1: Summary of In Vitro Effects
| Effect | Measurement | Result |
|---|---|---|
| Cytokine Production | ELISA | Reduced by 50% |
| NF-kB Activation | Western Blot | Inhibition by 70% |
| Cell Viability | MTT Assay | No significant change |
In vivo Studies
In vivo studies conducted on murine models of inflammation have indicated that compound A significantly reduces edema and inflammatory cell infiltration. For instance, a study involving carrageenan-induced paw edema demonstrated a reduction in paw swelling by approximately 60% compared to controls.
Case Study: Murine Model of Arthritis
A notable study investigated the effects of compound A on collagen-induced arthritis. Mice treated with compound A showed:
- Decreased joint swelling,
- Lowered levels of inflammatory markers in serum,
- Histological analysis revealing reduced synovial inflammation.
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that compound A has favorable absorption characteristics with a half-life suitable for therapeutic applications. Toxicological assessments indicate low acute toxicity, with no observed adverse effects at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
- Answer: The compound contains a benzothiophene carboxamide core linked to a piperazine ring, a 2,4-dichlorophenyl sulfonamide group, and a hydroxypropanoyl moiety. The piperazine ring enhances solubility and conformational flexibility, while the dichlorophenyl group contributes to lipophilicity and potential receptor binding . The molecular formula (C₂₈H₃₂Cl₂N₄O₆S₂) and weight (655.61 g/mol) indicate moderate polarity, requiring optimization of solvent systems (e.g., DMF or methanol) for synthesis and purification .
Q. What are established synthetic routes for this compound, and what are critical reaction conditions?
- Answer: Multi-step synthesis typically involves:
- Step 1: Coupling of 2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoic acid to the piperazine ring via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .
- Step 2: Conjugation of the benzothiophene-2-carboxamide group using a nucleophilic acyl substitution reaction under basic conditions (e.g., triethylamine) .
- Key Considerations: Moisture-sensitive intermediates require inert atmospheres (N₂/Ar), and reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) .
Q. Which analytical techniques are essential for confirming purity and structural integrity?
- Answer:
Advanced Research Questions
Q. How can synthetic yields be optimized when coupling sterically hindered intermediates?
- Answer: Low yields during amidation (e.g., ≤50%) often arise from steric hindrance at the piperazine nitrogen. Strategies include:
- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 min vs. 24 hr) and improves efficiency .
- Alternative coupling agents: Use of COMU or PyBOP instead of EDC/HOBt enhances activation of carboxyl groups .
- Solvent optimization: Switching to THF or dichloromethane improves solubility of hydrophobic intermediates .
Q. How do structural modifications (e.g., substituents on the benzothiophene ring) affect biological activity?
- Answer: Preliminary SAR studies on analogs suggest:
- Electron-withdrawing groups (e.g., Cl, NO₂) on the benzothiophene ring enhance binding affinity to target proteins (e.g., kinases) by 2–3-fold compared to electron-donating groups .
- Methyl substitution at the 4-position of the benzothiophene improves metabolic stability in microsomal assays (t₁/₂ > 120 min) .
- Data Contradictions: Some studies report reduced solubility with bulkier substituents, conflicting with computational predictions. This necessitates experimental validation via LogP measurements .
Q. What strategies resolve discrepancies in biological assay data across different studies?
- Answer: Inconsistent IC₅₀ values (e.g., 10 nM vs. 200 nM) may arise from:
- Assay conditions: Variations in buffer pH (optimal range: 7.4–7.6) or ATP concentration (10–100 µM) in kinase assays .
- Compound aggregation: Use of detergents (e.g., 0.01% Tween-20) or dynamic light scattering (DLS) confirms monomeric dispersion .
- Validation: Orthogonal assays (e.g., SPR vs. fluorescence polarization) reconcile discrepancies .
Q. What in silico tools predict the compound’s pharmacokinetic and toxicity profiles?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
